An In-Depth Technical Guide to 2-Pyrrolidin-1-ylpropanoic Acid: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-Pyrrolidin-1-ylpropanoic Acid: A Versatile Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpropanoic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing fundamental chemical principles with insights into its application, this document serves as an essential resource for understanding the synthesis, characterization, and utility of this versatile molecular scaffold.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products, such as the amino acid proline, and its role as a key structural motif in a vast array of pharmacologically active compounds underscore its importance. The pyrrolidine scaffold offers a unique combination of properties that make it highly attractive for drug design: its three-dimensional structure allows for the precise spatial orientation of substituents, its basic nitrogen atom provides a key site for molecular interactions and salt formation, and its overall stability makes it a robust framework for complex molecular architectures. Derivatives of the pyrrolidine core have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and antidepressant properties, making molecules like 2-Pyrrolidin-1-ylpropanoic acid valuable starting points for the development of novel therapeutics.[1][2]
This guide focuses specifically on 2-Pyrrolidin-1-ylpropanoic acid , providing a detailed examination of its chemical and physical properties, synthetic pathways, spectroscopic signature, and potential applications as a building block in the synthesis of new chemical entities.
Physicochemical and Structural Characteristics
2-Pyrrolidin-1-ylpropanoic acid is a chiral, non-aromatic heterocyclic compound. Its structure features a pyrrolidine ring N-substituted at position 1 with a propanoic acid moiety at the second carbon. This unique arrangement of a tertiary amine and a carboxylic acid within a compact structure dictates its chemical behavior and potential for further functionalization.
Table 1: Core Properties of 2-Pyrrolidin-1-ylpropanoic Acid
| Property | Value | Source |
| IUPAC Name | 2-pyrrolidin-1-ylpropanoic acid | PubChem[3] |
| CAS Number | 123912-78-7 | PubChem[3] |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 143.18 g/mol | PubChem[3] |
| Canonical SMILES | CC(C(=O)O)N1CCCC1 | PubChem[3] |
| InChI Key | HAEBOIOLDSOIGG-UHFFFAOYSA-N | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
| XLogP3-AA (Predicted) | -1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Note: Experimental data for properties such as melting point, boiling point, and pKa are not widely available in peer-reviewed literature and should be determined empirically.
Synthesis and Mechanistic Considerations
The synthesis of 2-Pyrrolidin-1-ylpropanoic acid is most commonly achieved through the nucleophilic substitution of a 2-halopropanoic acid or its ester derivative with pyrrolidine. This reaction is a classic example of an S_N2 reaction, where the secondary amine of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic carbon bearing the halogen.
Proposed Synthetic Workflow
The logical and field-proven approach involves the reaction of pyrrolidine with a 2-halopropanoic acid, such as 2-bromopropanoic acid, typically in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side reactions.
Caption: Proposed synthetic workflow for 2-Pyrrolidin-1-ylpropanoic acid.
Representative Experimental Protocol
The following protocol is a generalized procedure based on standard organic synthesis methodologies for N-alkylation of amines. Researchers should perform their own optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromopropanoic acid (1.0 eq) and a suitable solvent such as acetonitrile (5-10 mL per mmol of acid).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the mixture.
-
Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 4-6) to precipitate the product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality in Experimental Choices:
-
Excess Base: Using more than two equivalents of a base like K₂CO₃ ensures that both the carboxylic acid of the starting material and the HBr generated during the reaction are fully neutralized, driving the reaction to completion.
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while favoring the S_N2 mechanism.
-
Stereochemistry: It is crucial to note that if a stereochemically pure starting material (e.g., (S)-2-bromopropanoic acid) is used, the stereocenter will be inverted during the S_N2 reaction, yielding (R)-2-Pyrrolidin-1-ylpropanoic acid, assuming the reaction proceeds without racemization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for the Ethyl Ester Analogue (Data adapted from a technical guide for Ethyl 2-pyrrolidin-1-ylpropanoate[4])
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | |
| ~3.30 | Quartet | 1H | Pyrrolidine-CH -C=O | |
| ~2.70 - 2.90 | Multiplet | 2H | Pyrrolidine -CH₂ -N | |
| ~2.50 - 2.65 | Multiplet | 2H | Pyrrolidine -CH₂ -N | |
| ~1.80 - 2.00 | Multiplet | 4H | Pyrrolidine -CH₂ -CH₂ - | |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | |
| ~1.25 | Doublet | 3H | Pyrrolidine-CH-CH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~173.5 | C =O (Ester) | |||
| ~60.5 | -O-C H₂-CH₃ | |||
| ~59.0 | Pyrrolidine-C H-C=O | |||
| ~52.0 | Pyrrolidine -C H₂-N | |||
| ~23.5 | Pyrrolidine -C H₂-CH₂- | |||
| ~16.0 | Pyrrolidine-CH-C H₃ | |||
| ~14.5 | -O-CH₂-C H₃ |
Expected NMR Spectrum for 2-Pyrrolidin-1-ylpropanoic Acid:
-
¹H NMR: The spectrum will be similar to the ethyl ester, but the quartet at ~4.15 ppm and the triplet at ~1.30 ppm will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) will appear far downfield, typically between 10-12 ppm. The chemical shifts of the protons adjacent to the carbonyl group may shift slightly.
-
¹³C NMR: The ester carbonyl signal at ~173.5 ppm will be replaced by a carboxylic acid carbonyl signal, typically appearing slightly further downfield (~175-180 ppm). The signals for the ethyl group (-O-CH₂- and -CH₃) will be absent.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, 2-Pyrrolidin-1-ylpropanoic acid is expected to be readily ionized.
-
Positive Mode (ESI+): The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 144.10.[5]
-
Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 142.09.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹.
-
C-H stretching vibrations from the aliphatic parts of the molecule, just below 3000 cm⁻¹.
-
A C-N stretching vibration, which is typically weaker and found in the 1000-1250 cm⁻¹ region.
Reactivity and Applications in Drug Development
The bifunctional nature of 2-Pyrrolidin-1-ylpropanoic acid makes it a highly versatile building block for constructing more complex molecules. Its reactivity is dominated by the tertiary amine and the carboxylic acid functional groups.
Caption: Key reaction pathways for 2-Pyrrolidin-1-ylpropanoic acid.
-
Amide Coupling: The carboxylic acid moiety is readily activated (e.g., with coupling reagents like HATU or EDC) to react with primary or secondary amines, forming a stable amide bond. This is one of the most common strategies in medicinal chemistry for linking molecular fragments and exploring structure-activity relationships (SAR).
-
Esterification: The carboxylic acid can be converted to an ester under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide after conversion to its carboxylate salt. Esters are often used as prodrugs to improve the pharmacokinetic properties of a parent compound.
-
Salt Formation: The basic nitrogen of the pyrrolidine ring can be protonated by acids to form pharmaceutically acceptable salts, which can enhance solubility and stability. Similarly, the carboxylic acid can be deprotonated by bases.
The true value of 2-Pyrrolidin-1-ylpropanoic acid lies in its role as a chiral scaffold. By creating diverse libraries of amides and esters from this core, researchers can systematically investigate how different substituents influence binding to biological targets. This approach is fundamental to modern drug discovery, enabling the rapid identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Pyrrolidin-1-ylpropanoic acid is not widely available. However, based on its functional groups and data from related compounds like 2-pyrrolidinone, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
This information is for guidance only. Always consult a specific, supplier-provided SDS before handling any chemical.
Conclusion
2-Pyrrolidin-1-ylpropanoic acid represents a valuable and versatile tool for the modern medicinal chemist. Its straightforward synthesis, bifunctional nature, and incorporation of the privileged pyrrolidine scaffold make it an ideal starting point for the construction of compound libraries aimed at a diverse range of biological targets. While detailed experimental and pharmacological data on the compound itself are sparse in the public domain, its utility as a synthetic building block is clear. This guide provides the foundational knowledge necessary for researchers to confidently incorporate 2-Pyrrolidin-1-ylpropanoic acid into their drug discovery programs, leveraging its unique structural features to design the next generation of innovative therapeutics.
References
-
PubChem. (n.d.). 2-Pyrrolidin-1-ylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2). Retrieved from [Link]
- Macor, J. E., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry Letters, 25(15), 2973-2977.
- de Costa, B. R., et al. (1992). Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. Journal of Medicinal Chemistry, 35(23), 4334-4343.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Nahrain Journal of Science, 23(1), 76-83.
- Di Sarno, V., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
- Al-Dujaili, A. H., & Tomma, J. H. (2017). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 20(4), 5-12.
- Barbry, D., Hasiak, B., & Couturier, D. (1990). 13C and 15N NMR of some N-substituted pyrrolidines and piperidines. Magnetic Resonance in Chemistry, 28(6), 560-562.
- Liras, S., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1196-1205.
- Murayama, K., Morimura, S., Nakamura, Y., & Sunagawa, G. (1965). [Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid]. Yakugaku Zasshi, 85(2), 130-142.
- Kavina, E. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873-877.
- El-Gamal, M. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Jeelan Basha, N., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. US3095423A - Synthesis of 2-pyrrolidinone - Google Patents [patents.google.com]
- 5. US3092638A - Synthesis of 2-pyrrolidone - Google Patents [patents.google.com]
